2-Bromo-4-(4-bromo-3-methoxyphenyl)thiazole
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Overview
Description
2-Bromo-4-(4-bromo-3-methoxyphenyl)thiazole is a heterocyclic compound that contains both bromine and thiazole moieties Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-bromo-3-methoxyphenyl)thiazole typically involves the bromination of 4-(3-methoxyphenyl)thiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-bromo-3-methoxyphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-4-(4-bromo-3-methoxyphenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-bromo-3-methoxyphenyl)thiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to the presence of the thiazole ring. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3-methoxyphenyl)thiazole
- 2-Bromo-4-(4-methoxyphenyl)thiazole
- 4-Bromo-2-methoxyphenol
Uniqueness
2-Bromo-4-(4-bromo-3-methoxyphenyl)thiazole is unique due to the presence of two bromine atoms and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
886367-70-0 |
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Molecular Formula |
C10H7Br2NOS |
Molecular Weight |
349.04 g/mol |
IUPAC Name |
2-bromo-4-(4-bromo-3-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7Br2NOS/c1-14-9-4-6(2-3-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3 |
InChI Key |
OUYASVPQRKDNLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSC(=N2)Br)Br |
Origin of Product |
United States |
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